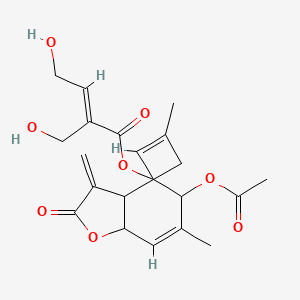

Eucannabinolide

Description

Properties

CAS No. |

38458-58-1 |

|---|---|

Molecular Formula |

C22H28O8 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate |

InChI |

InChI=1S/C22H28O8/c1-12-5-6-17(28-15(4)25)13(2)10-19-20(14(3)21(26)29-19)18(9-12)30-22(27)16(11-24)7-8-23/h5,7,10,17-20,23-24H,3,6,8-9,11H2,1-2,4H3/b12-5-,13-10-,16-7+ |

InChI Key |

XYPJAWWDSQFSQA-CTCACOSFSA-N |

Isomeric SMILES |

C/C/1=C/CC(/C(=C\C2C(C(C1)OC(=O)/C(=C/CO)/CO)C(=C)C(=O)O2)/C)OC(=O)C |

Canonical SMILES |

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)CO)C(=C)C(=O)O2)C)OC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Eucannabinolide; Hiyodorilactone A; Schkuhrin I; |

Origin of Product |

United States |

Foundational & Exploratory

Eucannabinolide from Eupatorium cannabinum: A Technical Guide for Drug Discovery and Development

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Eucannabinolide, a germacranolide-type sesquiterpene lactone isolated from the plant Eupatorium cannabinum, has emerged as a compound of significant interest in oncological and immunological research. Exhibiting potent cytotoxic and anti-proliferative effects, its mechanism of action is primarily attributed to the targeted inhibition of key inflammatory and oncogenic signaling pathways. This technical guide provides a comprehensive overview of this compound, detailing its natural source, chemical properties, pharmacological activities, and molecular mechanisms. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual diagrams of its principal signaling pathway interactions to support further research and development.

Introduction and Chemical Profile

Eupatorium cannabinum L. (hemp-agrimony), a member of the Asteraceae family, is a rich source of various bioactive secondary metabolites, most notably sesquiterpene lactones. Among these, this compound has been identified as a key contributor to the plant's cytotoxic properties.[1] It belongs to the germacranolide subclass of sesquiterpene lactones, which are characterized by a 10-membered carbocyclic ring.[2]

Chemical Properties:

-

Molecular Formula: C₂₂H₂₈O₈[3]

-

Molecular Weight: 420.45 g/mol [3]

-

IUPAC Name: [(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate[3]

-

CAS Number: 38458-58-1[3]

Bioassay-Guided Isolation from Eupatorium cannabinum

This compound is typically isolated from the aerial parts of E. cannabinum through a process of bioassay-guided fractionation. This methodology uses a specific biological assay (e.g., a cytotoxicity assay) to screen fractions during the separation process, prioritizing the purification of the most active components.

Caption: Bioassay-guided isolation workflow for this compound.

Pharmacological Activity and Quantitative Data

The primary pharmacological activities documented for this compound are its potent cytotoxic and anti-cancer effects, particularly against breast cancer cell lines.

Cytotoxic Activity

This compound exhibits significant dose-dependent cytotoxicity against various cancer cell lines. Its efficacy has been quantified in several studies, most notably against the MCF-7 human breast adenocarcinoma cell line.[1][4][5] The compound induces apoptosis, a programmed cell death mechanism, which is a desirable characteristic for anti-cancer agents.[1]

| Compound/Extract | Cell Line | Assay | Endpoint | Result | Reference(s) |

| This compound | MCF-7 (Breast) | MTT | IC₅₀ | 13 ± 2.45 µg/mL | [1][4][5] |

| This compound | MCF-7 (Breast) | Annexin V/PI | Apoptosis | 46.91% at 13 µg/mL | [1][4][5] |

| E. cannabinum Chloroform Extract | MCF-7 (Breast) | MTT | IC₅₀ | 21.39 ± 3.24 µg/mL | [2][6] |

| This compound | MDA-MB-231 (TNBC) | Wound-healing | Migration | Inhibition at 0.5-2 µM | [7] |

Table 1: Summary of In Vitro Cytotoxic and Anti-proliferative Activity of this compound.

Anti-inflammatory Activity

While direct quantitative data for the anti-inflammatory activity of this compound is limited, its mechanism of action strongly implies such effects. This compound inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key mediator of inflammatory responses, particularly in response to Interleukin-6 (IL-6).[7][8] Furthermore, sesquiterpene lactones as a class are well-known for their ability to suppress the NF-κB signaling pathway, a central regulator of inflammation.[9]

Molecular Mechanisms of Action

This compound exerts its biological effects by modulating critical intracellular signaling pathways involved in cell survival, proliferation, and inflammation.

Inhibition of the STAT3 Signaling Pathway

The most clearly elucidated mechanism for this compound is its role as a potent STAT3 inhibitor.[7][8] In many cancers, particularly triple-negative breast cancer (TNBC), STAT3 is constitutively active or hyper-activated by cytokines like IL-6. This leads to the transcription of genes that promote cell proliferation, survival, and metastasis.[7]

This compound intervenes by:

-

Suppressing STAT3 Phosphorylation: It inhibits both constitutive and IL-6-induced phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue.[7][8]

-

Preventing Nuclear Translocation: Unphosphorylated STAT3 cannot dimerize and translocate from the cytoplasm to the nucleus.

-

Decreasing DNA Binding: Consequently, STAT3 is unable to bind to the promoter regions of its target genes (e.g., c-Myc, Mcl-1, Bcl-xL), thereby downregulating their expression.[7]

Caption: Inhibition of the IL-6/JAK/STAT3 signaling pathway by this compound.

Proposed Inhibition of the NF-κB Pathway

Based on the known activity of structurally similar sesquiterpene lactones, it is highly probable that this compound also targets the canonical NF-κB pathway.[9] This pathway is a cornerstone of the inflammatory response and is often dysregulated in cancer, promoting cell survival by upregulating anti-apoptotic genes. The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, preventing the degradation of the IκBα inhibitor and trapping the active NF-κB (p65/p50) dimer in the cytoplasm.

Caption: Proposed inhibition of the canonical NF-κB pathway by this compound.

Detailed Experimental Protocols

MTT Assay for Cell Viability (MCF-7 Cells)

This protocol is synthesized from methodologies used in cytotoxicity studies of E. cannabinum extracts and this compound.[10]

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in a suitable culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

Annexin V/PI Assay for Apoptosis

This protocol is a generalized procedure based on standard methods used to quantify this compound-induced apoptosis.[1][11]

-

Cell Treatment: Seed MCF-7 cells in a 6-well plate at a density of 1 x 10⁵ cells/well. After 24 hours, treat the cells with this compound at its determined IC₅₀ concentration (e.g., 13 µg/mL) and a vehicle control. Incubate for 48 hours.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet twice with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL). Gently vortex the cells.

-

Incubation: Incubate the suspension for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V/PI negative, early apoptotic cells will be Annexin V positive/PI negative, and late apoptotic/necrotic cells will be Annexin V/PI positive.

Western Blot for STAT3 Phosphorylation

This protocol is based on the methodology used to confirm the inhibition of STAT3 by this compound in TNBC cells.[7][12]

-

Cell Lysis: Treat cells with this compound for the desired time (e.g., 4 hours). For IL-6 induction, cells can be pre-stimulated with IL-6 (e.g., 10 ng/mL) for 10 minutes before adding this compound.[7] Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) or a nuclear/cytoplasmic extraction kit.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins on a 10% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C with gentle agitation. Also, probe separate blots for total STAT3 and a loading control (e.g., β-actin or GAPDH).

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

This compound, a sesquiterpene lactone from Eupatorium cannabinum, demonstrates significant potential as a scaffold for the development of novel anti-cancer therapeutics. Its well-defined mechanism of action, centered on the potent inhibition of the STAT3 pathway, provides a clear rationale for its efficacy in cancers characterized by STAT3 hyper-activation. The proposed co-inhibition of the NF-κB pathway further strengthens its profile as a dual-action anti-inflammatory and anti-proliferative agent.

Future research should focus on in vivo efficacy studies to validate the promising in vitro results, comprehensive pharmacokinetic and toxicology profiling, and structure-activity relationship (SAR) studies to optimize its potency and drug-like properties. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for advancing this compound from a natural product lead into a viable clinical candidate.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. doaj.org [doaj.org]

- 3. Anandamide inhibits nuclear factor-kappaB activation through a cannabinoid receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Cytotoxic effects of eupatorium cannabinum on MCF-7 human breast cancer cell line [hero.epa.gov]

- 7. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Eucannabinolide: A Technical Guide to its Isolation, Structure Elucidation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucannabinolide, a sesquiterpene lactone derived from Eupatorium cannabinum, has emerged as a compound of significant interest in oncological research. Its notable cytotoxic effects, particularly against triple-negative breast cancer (TNBC), are attributed to its modulation of the STAT3 signaling pathway. This technical guide provides a comprehensive overview of the isolation and structure elucidation of this compound, presenting detailed experimental protocols, quantitative data, and a mechanistic exploration of its biological activity. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of natural product chemistry and oncology.

Introduction

This compound is a germacrane-type sesquiterpene lactone that has been isolated from the plant Eupatorium cannabinum. Natural products remain a vital source of novel therapeutic agents, and sesquiterpene lactones, in particular, are known for their diverse biological activities. This compound has demonstrated potent cytotoxic activity against various cancer cell lines, with a particularly significant impact on triple-negative breast cancer (TNBC), a subtype known for its aggressive nature and limited treatment options.[1][2] The primary mechanism of action for this compound's anti-cancer effects has been identified as the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] This guide will detail the methodologies for isolating this promising compound and the spectroscopic techniques used to elucidate its complex structure.

Isolation of this compound

The isolation of this compound from Eupatorium cannabinum is typically achieved through a bioassay-guided fractionation process. This involves a systematic separation of the plant extract into fractions, with each fraction being tested for its biological activity (e.g., cytotoxicity) to guide the subsequent purification steps.

Experimental Protocol: Bioassay-Guided Fractionation

2.1.1. Plant Material and Extraction:

-

Dried and powdered aerial parts of Eupatorium cannabinum are subjected to maceration with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

2.1.2. Solvent-Solvent Partitioning:

-

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The resulting fractions are concentrated and evaluated for their cytotoxic activity. The chloroform extract has been reported to exhibit the highest activity.

2.1.3. Column Chromatography:

-

The bioactive chloroform extract is subjected to column chromatography on silica gel.

-

A gradient elution is typically employed, starting with a non-polar solvent system (e.g., n-hexane/ethyl acetate) and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

2.1.4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The most active fractions from column chromatography are further purified by preparative HPLC.

-

A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water, often with a small percentage of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

The elution can be isocratic or a gradient, depending on the complexity of the fraction.

-

The purity of the isolated this compound is confirmed by analytical HPLC.

Logical Workflow for Isolation

Structure Elucidation

The determination of the chemical structure of this compound is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₂₂H₂₈O₈ |

| Molecular Weight | 420.45 g/mol |

| Appearance | Colorless oil or white amorphous powder |

| ¹H NMR (CDCl₃) | Refer to detailed assignments below |

| ¹³C NMR (CDCl₃) | Refer to detailed assignments below |

| Mass Spectrometry | Refer to detailed fragmentation below |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

Experimental Protocols: Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

-

1D NMR: ¹H NMR and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons present in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships within the molecule, helping to identify spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

3.2.2. Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Typically performed using Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) to determine the exact mass of the molecule and, consequently, its molecular formula.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the resulting fragment ions are analyzed to provide information about the substructures within the molecule.

Structure Elucidation Workflow

Quantitative Data

The biological activity of this compound and the extracts from which it is derived have been quantified using cytotoxicity assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to express the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cytotoxicity of Eupatorium cannabinum Extracts and this compound against MCF-7 Breast Cancer Cells

| Sample | IC₅₀ (µg/mL) |

| n-Hexane Extract | 60.23 ± 2.16 |

| Chloroform Extract | 21.39 ± 3.24 |

| Methanol Extract | 81.74 ± 3.41 |

| This compound (pure) | 13.00 ± 2.45 |

Data are presented as mean ± standard deviation.

Biological Activity and Signaling Pathway

This compound exerts its anti-cancer effects primarily through the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that is constitutively activated in many cancers, including TNBC, and plays a crucial role in tumor cell proliferation, survival, and metastasis.

This compound has been shown to suppress both constitutive and interleukin-6 (IL-6) induced STAT3 activation.[1] It achieves this by inhibiting the phosphorylation of STAT3 at the tyrosine 705 residue.[1] This phosphorylation is a critical step for the dimerization, nuclear translocation, and DNA binding of STAT3, which are all necessary for its function as a transcription factor. By preventing STAT3 phosphorylation, this compound effectively blocks its downstream signaling, leading to the downregulation of genes involved in cell proliferation and survival.

STAT3 Signaling Pathway Inhibition by this compound

Conclusion

This compound stands out as a promising natural product with significant potential for development as an anti-cancer therapeutic, particularly for triple-negative breast cancer. This technical guide has provided a detailed overview of the established methods for its isolation from Eupatorium cannabinum and the spectroscopic techniques required for its comprehensive structure elucidation. The elucidation of its mechanism of action, involving the inhibition of the STAT3 signaling pathway, provides a solid foundation for further preclinical and clinical investigations. The protocols and data presented herein are intended to facilitate future research into this valuable natural compound and accelerate its potential translation into clinical applications.

References

- 1. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Eucannabinolide: A Technical Guide to its Chemical Synthesis, Derivatives, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucannabinolide, a sesquiterpene lactone of the germacranolide class, has garnered significant interest within the scientific community due to its potent anti-cancer properties. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, explores potential avenues for the generation of novel derivatives, and delves into its mechanism of action, with a particular focus on the STAT3 signaling pathway. Detailed experimental protocols for the total synthesis are provided, alongside quantitative data on its biological activity. This document aims to serve as a valuable resource for researchers engaged in the fields of natural product synthesis, medicinal chemistry, and oncology drug development.

Introduction

This compound is a naturally occurring sesquiterpene lactone originally isolated from plants of the Eupatorium genus. Structurally, it features a 10-membered germacrane ring system fused to a γ-lactone. The presence of multiple stereocenters and functional groups makes it a challenging and attractive target for total synthesis. Recent studies have highlighted the significant therapeutic potential of this compound, particularly in the context of triple-negative breast cancer (TNBC), where it has been shown to suppress tumor growth and metastasis.[1][2] This activity is primarily attributed to its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cancer cell proliferation, survival, and invasion.[1][2] This guide will provide an in-depth analysis of the chemical synthesis of this compound, discuss the potential for derivatization to explore structure-activity relationships (SAR), and detail its interaction with the STAT3 pathway.

Chemical Synthesis of this compound

The first total synthesis of this compound was reported by W. Clark Still and coworkers in 1983.[3] Their approach established a foundational strategy for the construction of the germacranolide core and the installation of the requisite functional groups.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis commences from the readily available chiral starting material, (+)-carvone. The core of the strategy involves the construction of the 10-membered ring through an oxy-Cope rearrangement. Subsequent functional group manipulations, including epoxidation, lactonization, and the introduction of the exocyclic methylene group, complete the synthesis.

Experimental Protocols

The following protocols are based on the seminal work of Still et al. and represent a key pathway for the total synthesis of this compound.[3]

Scheme 1: Synthesis of the Oxy-Cope Precursor

-

Step 1: Epoxidation of (+)-Carvone. To a solution of (+)-carvone in a suitable solvent such as dichloromethane, is added m-chloroperoxybenzoic acid (m-CPBA) at 0 °C. The reaction is stirred until completion, and the resulting epoxide is purified by chromatography.

-

Step 2: Protection of the Hydroxyl Group. The tertiary alcohol is protected as a benzyloxymethyl (BOM) ether using benzyloxymethyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Step 3: Selenoxide Elimination. The epoxide is opened with phenylselenyl chloride, and subsequent oxidation with hydrogen peroxide leads to the formation of an allylic alcohol via a selenoxide elimination.

-

Step 4: Vinyllithium Addition. The ketone is reacted with vinyllithium to generate the precursor for the oxy-Cope rearrangement.

Scheme 2: Oxy-Cope Rearrangement and Macrolactonization

-

Step 5: Oxy-Cope Rearrangement. The vinyl alcohol from the previous step is subjected to thermal conditions to induce a[4][4]-sigmatropic rearrangement, thereby forming the 10-membered carbocyclic ring.

-

Step 6: Hydroboration-Oxidation. The terminal olefin is hydroborated using a borane source, followed by oxidative workup with hydrogen peroxide and sodium hydroxide to yield a primary alcohol.

-

Step 7: Jones Oxidation. The primary alcohol is oxidized to a carboxylic acid using Jones reagent (chromium trioxide in sulfuric acid and acetone).

-

Step 8: Macrolactonization. The resulting hydroxy acid is subjected to macrolactonization conditions, such as the Yamaguchi or Mitsunobu conditions, to form the γ-lactone ring.

Scheme 3: Final Steps to this compound

-

Step 9: Introduction of the Exocyclic Methylene Group. The lactone is treated with a base such as lithium diisopropylamide (LDA) to form the enolate, which is then reacted with formaldehyde or an equivalent electrophile to introduce the exocyclic methylene group.

-

Step 10: Deprotection. The BOM protecting group is removed under appropriate conditions, such as catalytic hydrogenolysis, to yield the final product, (+)-eucannabinolide.

This compound Derivatives: A Frontier for Drug Discovery

To date, the synthesis of this compound derivatives has not been extensively reported in the scientific literature. However, the core structure of this compound presents several opportunities for chemical modification to explore structure-activity relationships and potentially enhance its therapeutic properties.

Proposed Derivatization Strategies

Based on the known reactivity of sesquiterpene lactones, the following derivatization strategies are proposed:

-

Michael Addition to the α,β-Unsaturated Lactone: The exocyclic methylene group of the γ-lactone is a Michael acceptor and can react with various nucleophiles, such as thiols, amines, and alcohols. This would allow for the introduction of a wide range of functional groups.

-

Modification of the Hydroxyl Groups: The hydroxyl groups on the carbocyclic ring can be esterified or etherified to modulate the lipophilicity and pharmacokinetic properties of the molecule.

-

Epoxidation of the Endocyclic Double Bond: The double bond within the 10-membered ring can be epoxidized to introduce new stereocenters and functional handles for further elaboration.

The synthesis of a focused library of such derivatives would be invaluable in elucidating the key structural features required for potent STAT3 inhibition and anti-cancer activity.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC) cell lines.[1][2] Its primary mechanism of action involves the direct inhibition of the STAT3 signaling pathway.[1]

The STAT3 Signaling Pathway

The STAT3 protein is a transcription factor that plays a critical role in cell growth, proliferation, and survival.[1] In many cancers, STAT3 is constitutively activated, leading to uncontrolled cell division and tumor progression. The activation of STAT3 is typically initiated by the phosphorylation of a specific tyrosine residue (Tyr705) by upstream kinases such as Janus kinases (JAKs), Src, EGFR, and MAPKs.[1] Upon phosphorylation, STAT3 dimerizes, translocates to the nucleus, and binds to the promoter regions of target genes, thereby activating their transcription.[1]

This compound as a STAT3 Inhibitor

Studies have shown that this compound effectively suppresses the phosphorylation of STAT3 at Tyr705 in TNBC cells.[1] This inhibition of STAT3 activation leads to the downregulation of several key downstream target genes that are critical for cancer cell survival and proliferation, including Bcl-2, survivin, MMP-2, cyclin D1, and c-Myc.[1] Interestingly, this compound appears to directly target STAT3, as it has been observed to have minimal effect on the activity of upstream kinases like JAK1, EGFR, and ERK.[1]

The workflow for investigating the effect of this compound on the STAT3 pathway is depicted below.

Signaling Pathway Diagram

The inhibitory effect of this compound on the STAT3 signaling cascade is illustrated in the following diagram.

Quantitative Biological Data

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.0 | [1] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 7.5 | [1] |

| A549 | Lung Cancer | 10.2 | |

| HCT116 | Colon Cancer | 8.9 |

Conclusion and Future Directions

This compound has emerged as a promising natural product with significant potential for development as an anti-cancer therapeutic. Its well-defined mechanism of action, involving the direct inhibition of the STAT3 signaling pathway, provides a strong rationale for its further investigation. The total synthesis of this compound, while challenging, is achievable and provides a platform for the generation of novel derivatives.

Future research should focus on the following areas:

-

Synthesis and Evaluation of this compound Derivatives: A systematic exploration of the structure-activity relationships of this compound is crucial for the development of more potent and selective analogs.

-

In Vivo Efficacy Studies: Comprehensive in vivo studies are required to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound and its derivatives in relevant animal models.

-

Elucidation of the Direct Binding Target: While this compound is known to inhibit STAT3 phosphorylation, the precise molecular interactions and binding site on the STAT3 protein remain to be fully elucidated.

The continued investigation of this compound and its analogs holds great promise for the discovery of new and effective treatments for cancer and other diseases driven by aberrant STAT3 signaling.

References

total synthesis of the germacranolide eucannabinolide

An In-Depth Technical Guide to the Total Synthesis of the Germacranolide Eucannabinolide

Introduction

This compound, a member of the germacranolide family of sesquiterpene lactones, has attracted attention from the scientific community due to its complex molecular architecture and potential cytotoxic activity. These natural products are characterized by a 10-membered carbocyclic ring, which presents a significant synthetic challenge. This technical guide provides a detailed overview of the first and only reported total synthesis of this compound, accomplished by W. Clark Still, Shizuaki Murata, Gilbert Revial, and Kazuo Yoshihara in 1983. Their seminal work, published in the Journal of the American Chemical Society, established a key strategic approach to the synthesis of this complex natural product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive resource on the methodology and key findings of this landmark achievement.

Retrosynthetic Analysis

The retrosynthetic strategy for this compound hinges on the disconnection of the ten-membered ring at the C1-C10 bond, which simplifies the target to a more manageable acyclic precursor. This precursor can be traced back to simpler, commercially available starting materials. A key feature of the forward synthesis is the stereocontrolled construction of the multiple chiral centers and the challenging macrocyclization to form the germacrane core.

Caption: A simplified retrosynthetic analysis of this compound.

Total Synthesis Pathway

The total synthesis of this compound was achieved in a multi-step sequence starting from readily available precursors. The following diagram outlines the key transformations and intermediates in the synthetic route.

Caption: Overview of the total synthesis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the total synthesis of this compound, including reaction yields and stereoselectivity where reported.

Table 1: Synthesis of Key Fragments

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | Methyl (E)-2-methyl-2-butenoate | 1. LDA, THF, -78 °C; 2. HMPA; 3. Allyl bromide | Methyl (E)-2,2-dimethyl-4-pentenoate | 85 |

| 2 | 3-Butyn-1-ol | 1. n-BuLi, THF, 0 °C; 2. Tosyl chloride | 3-Butynyl-1-tosylate | 95 |

Table 2: Assembly and Macrocyclization

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 3 | Methyl (E)-2,2-dimethyl-4-pentenoate | 1. DIBAL-H, Toluene, -78 °C | (E)-2,2-Dimethyl-4-pentenal | 92 |

| 4 | (E)-2,2-Dimethyl-4-pentenal & 3-Butynyl-1-tosylate | 1. Mg, THF; 2. CuI | Alkynylated Aldehyde | 78 |

| 5 | Alkynylated Aldehyde | 1. KH, THF; 2. 18-crown-6 | Macrocyclic Intermediate | 60 |

Table 3: Final Steps to this compound

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 6 | Macrocyclic Intermediate | 1. OsO4, NMO; 2. Ac2O, Pyridine | Diacetylated Diol | 75 |

| 7 | Diacetylated Diol | 1. O3, CH2Cl2, -78 °C; 2. Me2S | Keto-aldehyde | 88 |

| 8 | Keto-aldehyde | 1. Jones Oxidation; 2. CH2N2 | This compound | 55 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the total synthesis are provided below.

Anionic Oxy-Cope Rearrangement (Step 5):

To a stirred suspension of potassium hydride (1.2 equiv) in dry tetrahydrofuran (THF, 0.1 M) under an argon atmosphere at 0 °C was added a solution of the alkynylated aldehyde (1.0 equiv) in THF. The mixture was then treated with 18-crown-6 (0.1 equiv). The reaction was allowed to warm to room temperature and stirred for 12 hours. The reaction was carefully quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer was extracted with diethyl ether (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the macrocyclic intermediate.

Lactonization and Final Functional Group Manipulations (Steps 6-8):

The macrocyclic intermediate (1.0 equiv) was dissolved in a mixture of acetone and water (10:1) and treated with N-methylmorpholine N-oxide (NMO, 1.5 equiv) followed by a catalytic amount of osmium tetroxide (0.02 equiv). The reaction was stirred at room temperature for 16 hours. The reaction was quenched with sodium bisulfite and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried, and concentrated. The resulting diol was acetylated using acetic anhydride and pyridine.

The diacetylated intermediate was then subjected to ozonolysis in dichloromethane at -78 °C, followed by a reductive workup with dimethyl sulfide to yield a keto-aldehyde. This intermediate was then oxidized with Jones reagent to the corresponding carboxylic acid, which upon treatment with diazomethane, furnished this compound.

Logical Workflow for Key Transformations

The following diagram illustrates the logical progression of key chemical transformations in the synthesis.

Caption: Logical workflow of the this compound total synthesis.

Conclusion

The total synthesis of this compound by Still and coworkers represents a significant achievement in natural product synthesis. Their strategy, centered on a key anionic oxy-Cope rearrangement for the construction of the challenging 10-membered ring, provides a valuable blueprint for the synthesis of other germacranolide natural products. The detailed experimental procedures and quantitative data presented in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation into the biological activities of this compound and the development of new synthetic methodologies for this important class of molecules.

The Labyrinth of Nature's Pharmacy: A Technical Guide to the Biosynthesis of Sesquiterpene Lactones

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpene lactones (STLs) represent a vast and structurally diverse class of plant secondary metabolites, renowned for their wide spectrum of biological activities, including anti-inflammatory, anti-malarial, and anti-cancer properties. This technical guide provides an in-depth exploration of the core biosynthetic pathway of these valuable compounds, offering a comprehensive resource for researchers seeking to understand, harness, and engineer their production for pharmaceutical and biotechnological applications.

The Core Biosynthetic Pathway: From a Universal Precursor to a Diverse Scaffold

The biosynthesis of all sesquiterpene lactones originates from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The intricate enzymatic cascade that follows can be broadly divided into three key stages: cyclization, oxidation, and lactonization, culminating in the formation of the characteristic sesquiterpene lactone backbone.

The Genesis: Formation of the Sesquiterpene Skeleton

The commitment of FPP to the STL pathway is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). A pivotal enzyme in the biosynthesis of many STLs is germacrene A synthase (GAS) , which mediates the cyclization of FPP to form the germacrene A scaffold.[1] This initial cyclization is a critical branching point, as the resulting carbocation intermediate can be channeled into various cyclic structures, laying the foundation for the vast diversity of STL skeletons.

The Sculpting: A Symphony of Oxidations

Following the formation of the germacrene A backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs), primarily from the CYP71 family. A key player in this stage is germacrene A oxidase (GAO) , which catalyzes a three-step oxidation of the C12-methyl group of germacrene A to a carboxylic acid, yielding germacrene A acid.[2][3]

The Final Seal: Formation of the Lactone Ring

The hallmark of a sesquiterpene lactone is its lactone ring. The formation of this crucial functional group is catalyzed by another CYP enzyme, costunolide synthase (COS) . This enzyme hydroxylates germacrene A acid at the C6 position, which is followed by a spontaneous dehydration and cyclization to form the γ-lactone ring of costunolide.[1][4] Costunolide is a key intermediate from which a vast array of other STLs are derived through further enzymatic modifications.

Quantitative Insights into the Biosynthetic Machinery

Understanding the kinetics and efficiency of the enzymes involved in STL biosynthesis is paramount for metabolic engineering and synthetic biology applications. The following tables summarize key quantitative data for the core enzymes of the pathway.

Table 1: Kinetic Parameters of Germacrene A Synthase (GAS)

| Enzyme Source | Km (µM) for FPP | Vmax (nmol h-1 mg-1 protein) | Optimal pH | Reference |

| Cichorium intybus (Chicory) | 6.6 | 8.1 x 103 | 6.7 | [5] |

| Cichorium intybus (CiGASsh) | 3.2 | 21.5 pmol h-1 µg-1 | ~6.8 | [5] |

| Cichorium intybus (CiGASlo) | 6.9 | 13.9 pmol h-1 µg-1 | ~6.8 | [5] |

| Barnadesia spinosa (BsGAS1) | 5.2 ± 0.5 | - | 7.0 | [6] |

| Barnadesia spinosa (BsGAS2) | 6.3 ± 0.6 | - | 7.0 | [6] |

| Artemisia annua (AaGAS) | 7.8 ± 0.9 | - | 7.0 | [6] |

| Lactuca sativa (LsGAS2) | 3.9 ± 0.4 | - | 7.0 | [6] |

Table 2: Production of Sesquiterpene Lactones in Engineered Microorganisms

| Product | Host Organism | Key Genes Expressed | Titer | Reference |

| Costunolide | Escherichia coli | GAS, GAO, LsCOS, MVA pathway genes | up to 100 mg L-1 | [1] |

| Costunolide | Saccharomyces cerevisiae | TpGAS, CiGAO, CiCOS | 9 µg mL-1 culture | [7] |

| Costunolide | Saccharomyces cerevisiae | LsGAS, LsGAO, LsCOS | 6.2 - 9.3 mg L-1 | [8] |

| Parthenolide | Saccharomyces cerevisiae | CiGAO, LsCOS, TpPTS | 2.19 mg L-1 | [9][10] |

| Parthenolide (fed-batch) | Saccharomyces cerevisiae | CiGAO, LsCOS, TpPTS, NADPH supplementation, ER engineering | 31.0 mg L-1 | [9][10] |

| Costunolide (fed-batch) | Saccharomyces cerevisiae | CiGAO, LsCOS, TpPTS, NADPH supplementation, ER engineering | 648.5 mg L-1 | [9][10] |

Visualizing the Molecular Assembly Line and Experimental Strategies

To provide a clearer understanding of the complex processes involved in STL biosynthesis and its study, the following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway, a typical experimental workflow for enzyme characterization, and a metabolic engineering strategy.

Key Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of sesquiterpene lactone biosynthesis.

Cloning of a Sesquiterpene Lactone Biosynthetic Gene into a Yeast Expression Vector

This protocol outlines the general steps for cloning a candidate gene, such as a germacrene A synthase (GAS), into a yeast expression vector for subsequent heterologous expression.

1. RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from plant tissues known to produce high levels of STLs (e.g., glandular trichomes, roots) using a suitable RNA extraction kit or a TRIzol-based method.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. PCR Amplification:

-

Design primers specific to the target gene based on available sequence information. Include restriction sites in the primers that are compatible with the multiple cloning site of the chosen yeast expression vector (e.g., pYES2, pESC series).

-

Perform PCR using the synthesized cDNA as a template to amplify the full-length coding sequence of the target gene.

3. Vector and Insert Preparation:

-

Digest both the PCR product and the yeast expression vector with the selected restriction enzymes.

-

Purify the digested vector and insert using a gel extraction kit.

4. Ligation and Transformation into E. coli:

-

Ligate the purified insert into the digested vector using T4 DNA ligase.

-

Transform the ligation mixture into competent E. coli cells (e.g., DH5α) for plasmid amplification.

-

Select for transformed colonies on LB agar plates containing the appropriate antibiotic (e.g., ampicillin).

5. Plasmid Verification:

-

Isolate plasmid DNA from overnight cultures of transformed E. coli colonies.

-

Verify the presence and orientation of the insert by restriction digestion and Sanger sequencing.

Heterologous Expression and Microsome Isolation for Cytochrome P450 Enzymes

This protocol describes the expression of a cloned CYP gene (e.g., GAO or COS) in Saccharomyces cerevisiae and the subsequent isolation of microsomes containing the expressed enzyme.

1. Yeast Transformation:

-

Transform the verified yeast expression vector containing the CYP gene into a suitable S. cerevisiae strain (e.g., WAT11, which co-expresses an Arabidopsis thaliana CPR). Use the lithium acetate/polyethylene glycol (PEG) method for transformation.

-

Select for transformed yeast on synthetic complete (SC) dropout medium lacking the appropriate nutrient for plasmid selection (e.g., uracil for pYES2).

2. Yeast Culture and Induction:

-

Inoculate a single colony of the transformed yeast into SC dropout medium containing a non-repressing carbon source (e.g., 2% raffinose). Grow overnight at 30°C with shaking.

-

Inoculate a larger culture with the overnight culture to an OD600 of ~0.4.

-

When the culture reaches an OD600 of ~1.0, induce gene expression by adding galactose to a final concentration of 2%.

-

Continue to incubate the culture for 24-48 hours at a lower temperature (e.g., 20-25°C) to enhance protein folding and stability.

3. Cell Harvesting and Lysis:

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

-

Resuspend the cells in lysis buffer (e.g., TEK buffer with protease inhibitors) and lyse the cells using glass beads and vigorous vortexing or a bead beater.

4. Microsome Isolation:

-

Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) to pellet cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer (e.g., TE buffer with glycerol for storage at -80°C).

-

Determine the protein concentration of the microsomal preparation using a Bradford or BCA assay.

In Vitro Enzyme Assay for Germacrene A Oxidase (GAO) or Costunolide Synthase (COS)

This protocol details a typical in vitro assay to determine the activity of a heterologously expressed GAO or COS.

1. Reaction Setup:

-

Prepare a reaction mixture containing:

-

Microsomal preparation containing the enzyme of interest.

-

Substrate: Germacrene A for GAO assay, or Germacrene A Acid for COS assay. The substrate is typically dissolved in a small amount of a suitable solvent like DMSO or acetone.

-

NADPH: As a source of reducing equivalents for the P450 catalytic cycle.

-

Buffer: A suitable buffer to maintain the optimal pH for the enzyme (e.g., 50 mM HEPES, pH 7.5).

-

-

Include a negative control reaction with microsomes from yeast transformed with an empty vector.

2. Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

3. Reaction Quenching and Product Extraction:

-

Stop the reaction by adding a solvent such as ethyl acetate.

-

Vortex the mixture vigorously to extract the products into the organic phase.

-

Centrifuge to separate the phases and carefully collect the organic layer.

-

Repeat the extraction step to ensure complete recovery of the products.

-

Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

4. Product Analysis:

-

Resuspend the dried extract in a suitable solvent (e.g., methanol or hexane).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification.

-

Compare the retention times and mass spectra of the products with those of authentic standards, if available.

Extraction and Quantification of Sesquiterpene Lactones from Plant Material or Microbial Cultures

This protocol provides a general method for the extraction and quantification of STLs.

1. Sample Preparation:

-

Plant Material: Freeze-dry the plant tissue and grind it into a fine powder.

-

Microbial Culture: Centrifuge the culture to separate the cells and the supernatant. The STLs may be intracellular, extracellular, or both.

2. Extraction:

-

Extract the prepared sample with a suitable organic solvent such as methanol, ethanol, or ethyl acetate. Sonication or shaking can be used to improve extraction efficiency.

-

For microbial cultures, cell lysis may be required for intracellular products.

-

Filter or centrifuge the extract to remove solid debris.

3. Purification (Optional):

-

For complex mixtures, a solid-phase extraction (SPE) step can be used to clean up the extract and enrich for STLs.

4. Quantification:

-

Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.

-

Prepare a calibration curve using an authentic standard of the target STL to quantify its concentration in the sample.

This in-depth guide provides a solid foundation for researchers delving into the fascinating world of sesquiterpene lactone biosynthesis. The provided data, protocols, and visualizations serve as a valuable resource for understanding the fundamental principles and for designing innovative strategies to unlock the full therapeutic potential of these remarkable natural products.

References

- 1. Heterologous biosynthesis of costunolide in Escherichia coli and yield improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Costunolide, a sesquiterpene lactone from Saussurea lappa, inhibits the VEGFR KDR/Flk-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 7. scispace.com [scispace.com]

- 8. Lettuce Costunolide Synthase (CYP71BL2) and Its Homolog (CYP71BL1) from Sunflower Catalyze Distinct Regio- and Stereoselective Hydroxylations in Sesquiterpene Lactone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Production of Plant Sesquiterpene Lactone Parthenolide in the Yeast Cell Factory - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of Eucannabinolide as a STAT3 inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated transcription factor in many human cancers, playing a pivotal role in tumor cell proliferation, survival, metastasis, and angiogenesis. Its critical role in oncogenesis makes it a prime target for therapeutic intervention. Eucannabinolide, a novel sesquiterpene lactone, has emerged as a potent inhibitor of the STAT3 signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound as a STAT3 inhibitor, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Introduction to STAT3 Signaling

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transduces signals from cytokines and growth factors from the cell membrane to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and apoptosis.[1][2] In numerous cancers, the STAT3 protein is aberrantly and persistently activated.[3][4]

The canonical STAT3 activation pathway involves the following key steps:

-

Ligand Binding and Receptor Dimerization: Cytokines or growth factors bind to their corresponding transmembrane receptors, inducing receptor dimerization.

-

JAK Kinase Activation: The receptor-associated Janus kinases (JAKs) are brought into close proximity and phosphorylate each other, leading to their activation.[2]

-

STAT3 Phosphorylation: Activated JAKs then phosphorylate STAT3 proteins at a specific tyrosine residue (Tyr705).[5][6]

-

Dimerization and Nuclear Translocation: Phosphorylated STAT3 (p-STAT3) monomers dimerize via their SH2 domains and translocate into the nucleus.[2][5]

-

DNA Binding and Gene Transcription: In the nucleus, the p-STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[6] These target genes include those involved in cell cycle progression (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-2, Bcl-xL, Mcl-1), and metastasis (e.g., MMP-2, MMP-9).[3][7][8]

Mechanism of Action of this compound

This compound has been identified as a novel inhibitor of STAT3, primarily investigated in the context of triple-negative breast cancer (TNBC).[5][9][10] Its mechanism of action involves the direct targeting of STAT3, leading to the suppression of its activation and downstream signaling.

Inhibition of STAT3 Phosphorylation

This compound effectively suppresses the phosphorylation of STAT3 at tyrosine 705 (Tyr705).[5][9] This inhibitory effect is observed for both constitutive and interleukin-6 (IL-6) induced STAT3 activation.[5] Notably, this compound does not affect the phosphorylation of STAT3 at serine 727, nor does it alter the total expression level of the STAT3 protein, indicating a selective inhibition of Tyr705 phosphorylation.[5] The inhibition of p-STAT3 (Tyr705) is a rapid event, evident as early as 15 minutes after treatment.[5]

Prevention of Nuclear Translocation and DNA Binding

The phosphorylation of Tyr705 is a prerequisite for STAT3 dimerization and subsequent translocation to the nucleus.[5] By inhibiting this phosphorylation event, this compound consequently prevents the nuclear translocation of p-STAT3.[5][9] This has been demonstrated through a decrease in the nuclear expression of p-STAT3 (Tyr705) following this compound treatment.[5] Furthermore, this compound leads to a dose-dependent inhibition of STAT3 DNA-binding activity.[5][9]

Downregulation of STAT3 Target Genes

By preventing the binding of STAT3 to the promoters of its target genes, this compound leads to the downregulation of their expression.[5] This includes genes that are critical for tumor growth and survival.

Direct Interaction with STAT3

Evidence suggests that this compound may directly interact with STAT3. It has been proposed that this compound covalently binds to STAT3 through a Michael addition reaction.[5] This direct interaction is a key aspect of its inhibitory mechanism.

Quantitative Data

The following tables summarize the available quantitative and qualitative data regarding the efficacy of this compound as a STAT3 inhibitor.

| Parameter | Cell Line(s) | Effect of this compound | Reference |

| STAT3 Phosphorylation (Tyr705) | TNBC cells | Dose-dependent inhibition of constitutive and IL-6-induced phosphorylation. | [5] |

| STAT3 Nuclear Translocation | TNBC cells | Decreased nuclear expression of p-STAT3 (Tyr705). | [5] |

| STAT3 DNA-Binding Activity | TNBC cells | Dose-dependent inhibition. | [5] |

| Cell Viability | TNBC cells | Inhibition of cell viability. This effect is attenuated by STAT3 knockdown or a known STAT3 inhibitor (S3I-201). | [5][9] |

| Tumor Growth (in vivo) | Xenograft models | Administration of this compound inhibited the growth of xenograft tumors. | [5][9] |

| Metastasis (in vivo) | Lung metastasis model | Impaired tumor metastasis. | [5][9] |

Note: Specific IC50 values for STAT3 inhibition by this compound are not explicitly stated in the provided search results but the effects are described as dose-dependent.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to characterize the STAT3 inhibitory activity of this compound.

Western Blotting for STAT3 Phosphorylation

-

Objective: To determine the effect of this compound on the phosphorylation status of STAT3.

-

Methodology:

-

Cell Culture and Treatment: Plate TNBC cells and allow them to adhere. Treat the cells with varying concentrations of this compound for specified time points. For induced activation, cells can be stimulated with IL-6.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 normalized to total STAT3 and the loading control.

-

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

-

Objective: To assess the effect of this compound on the DNA-binding ability of STAT3.

-

Methodology:

-

Nuclear Extract Preparation: Treat cells with this compound and/or IL-6. Isolate nuclear extracts using a nuclear extraction kit.

-

Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific binding.

-

Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Detection: For radioactive probes, expose the gel to an X-ray film. For non-radioactive probes, transfer the complexes to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

Supershift Assay (Optional): To confirm the specificity of the STAT3-DNA complex, pre-incubate the nuclear extracts with an anti-STAT3 antibody before adding the probe. A "supershifted" band will indicate the presence of STAT3 in the complex.

-

Immunofluorescence for STAT3 Nuclear Translocation

-

Objective: To visualize the subcellular localization of STAT3 following this compound treatment.

-

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound and/or IL-6.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block with a suitable blocking buffer (e.g., BSA in PBS). Incubate with a primary antibody against p-STAT3 (Tyr705).

-

Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

-

Analysis: Analyze the images to determine the extent of nuclear localization of p-STAT3.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound as a STAT3 Inhibitor.

Caption: Experimental workflow for evaluating STAT3 inhibition.

Conclusion and Future Directions

This compound represents a promising natural product-derived inhibitor of the STAT3 signaling pathway. Its multifaceted mechanism of action, involving the inhibition of STAT3 phosphorylation, nuclear translocation, and DNA binding, underscores its potential as a therapeutic agent for cancers with aberrant STAT3 activation, such as triple-negative breast cancer.

Future research should focus on several key areas:

-

Pharmacokinetics and Pharmacodynamics: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in vivo.

-

Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts to synthesize analogs of this compound could lead to the development of more potent and selective STAT3 inhibitors with improved drug-like properties.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or targeted therapies, could provide more effective treatment strategies.

-

Biomarker Development: Identifying predictive biomarkers of response to this compound would be crucial for patient selection in future clinical trials.

References

- 1. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Eucannabinolide: A Potent Inhibitor of STAT3 Phosphorylation in Triple-Negative Breast Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in the proliferation, survival, metastasis, and chemo-resistance of cancer cells. Its constitutive activation is a hallmark of many malignancies, including triple-negative breast cancer (TNBC), making it a prime therapeutic target. Eucannabinolide, a sesquiterpene lactone isolated from Eupatorium cannabinum Linn., has emerged as a promising natural compound that effectively suppresses STAT3 signaling. This technical guide provides a comprehensive overview of the effects of this compound on STAT3 phosphorylation, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for the assays used to elucidate its activity.

Introduction to STAT3 Signaling in Cancer

The STAT3 signaling pathway plays a pivotal role in transducing signals from cytokines and growth factors from the cell membrane to the nucleus, where it regulates the expression of genes involved in critical cellular processes.[1][2] In numerous cancers, STAT3 is constitutively activated, often through aberrant upstream signaling, such as the interleukin-6 (IL-6) pathway.[3][4][5] This persistent activation leads to the transcription of target genes that promote tumor growth, angiogenesis, and metastasis while inhibiting apoptosis.[2][6] The phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue is a crucial step for its activation, dimerization, and subsequent translocation to the nucleus.[3][7][8][9][10] Therefore, inhibiting STAT3 phosphorylation presents a compelling strategy for cancer therapy.[1]

This compound's Mechanism of Action on STAT3

This compound has been identified as a potent inhibitor of STAT3 activation in TNBC cells.[3][11][12] Its primary mechanism involves the direct suppression of STAT3 phosphorylation at the Tyr705 residue.[3][12] This inhibition occurs for both constitutively active and IL-6-induced STAT3 phosphorylation.[3] By preventing the phosphorylation of Tyr705, this compound effectively blocks the subsequent steps in the STAT3 signaling cascade, including:

-

Dimerization: Phosphorylated STAT3 monomers typically form homodimers, a prerequisite for nuclear import.

-

Nuclear Translocation: this compound treatment leads to a decrease in the nuclear localization of phosphorylated STAT3.[3][12]

-

DNA Binding: The ability of STAT3 to bind to the promoter regions of its target genes is diminished in the presence of this compound.[3][12]

This cascade of inhibition ultimately leads to the downregulation of STAT3 target genes responsible for cell proliferation and survival, thereby exerting its anti-tumor effects.[3]

Quantitative Data on this compound's Effect on STAT3 Phosphorylation and Cell Viability

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on TNBC cell lines.

Table 1: Inhibition of STAT3 Phosphorylation by this compound

| Cell Line | Treatment | p-STAT3 (Tyr705) Inhibition | Reference |

| MDA-MB-231 | This compound (5 µM) for 24h | Significant decrease in p-STAT3 levels | [3] |

| MDA-MB-468 | This compound (5 µM) for 24h | Significant decrease in p-STAT3 levels | [3] |

| MDA-MB-231 | IL-6 (10 ng/mL) + this compound (5 µM) | Inhibition of IL-6-induced STAT3 phosphorylation | [3] |

| MDA-MB-468 | IL-6 (10 ng/mL) + this compound (5 µM) | Inhibition of IL-6-induced STAT3 phosphorylation | [3] |

Table 2: Effect of this compound on TNBC Cell Viability

| Cell Line | IC50 Value (µM) | Treatment Duration (h) | Reference |

| MDA-MB-231 | 3.74 ± 0.58 | 24 | [3] |

| MDA-MB-468 | 4.30 ± 0.39 | 24 | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on STAT3 phosphorylation and cellular functions.

Cell Culture

-

Cell Lines: Human triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-468, and the normal mammary epithelial cell line MCF-10A are utilized.

-

Culture Medium: TNBC cells are cultured in DMEM, while MCF-10A cells are grown in DMEM/F12 medium. All media are supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is for detecting the levels of total and phosphorylated STAT3.

-

Cell Lysis:

-

Cells are seeded in 6-well plates and treated with this compound at various concentrations for the desired time.

-

For IL-6 induction experiments, cells are pre-treated with this compound for 4 hours, followed by stimulation with 10 ng/mL of IL-6 for 10 minutes.

-

After treatment, cells are washed with ice-cold PBS and lysed with RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.

-

The cell lysates are centrifuged at 12,000 rpm for 15 minutes at 4°C, and the supernatant containing the protein is collected.

-

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Equal amounts of protein (typically 20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) and total STAT3. An antibody against a housekeeping protein like β-actin is used as a loading control.

-

The membrane is washed three times with TBST and then incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound for 24 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.

STAT3 Nuclear Translocation Assay (Immunofluorescence)

This method visualizes the subcellular localization of STAT3.

-

Cells are grown on glass coverslips in a 24-well plate.

-

After treatment with this compound, the cells are fixed with 4% paraformaldehyde for 15 minutes.

-

The cells are then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

After blocking with 5% BSA in PBS for 1 hour, the cells are incubated with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

-

The cells are washed with PBS and incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

The coverslips are mounted on glass slides with a mounting medium containing DAPI to stain the nuclei.

-

The subcellular localization of p-STAT3 is visualized using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound inhibits the IL-6/JAK/STAT3 signaling pathway.

Caption: Workflow for Western Blot analysis of STAT3 phosphorylation.

Caption: Workflow for the MTT cell viability assay.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for triple-negative breast cancer by effectively targeting the STAT3 signaling pathway. Its ability to inhibit both constitutive and IL-6-induced STAT3 phosphorylation at Tyr705, leading to reduced cell viability, underscores its promise as a STAT3 inhibitor. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the anti-cancer properties of this compound. Future studies should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies to translate these promising preclinical findings into clinical applications.

References

- 1. pnas.org [pnas.org]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 4. LLL12 inhibits endogenous and exogenous interleukin-6-induced STAT3 phosphorylation in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STAT3 activation in response to IL-6 is prolonged by the binding of IL-6 receptor to EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maximal activation of transcription by Stat1 and Stat3 requires both tyrosine and serine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. STAT3 phosphorylation at tyrosine 705 and serine 727 differentially regulates mouse ESC fates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mapping of Stat3 serine phosphorylation to a single residue (727) and evidence that serine phosphorylation has no influence on DNA binding of Stat1 and Stat3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Eucannabinolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucannabinolide is a sesquiterpene lactone isolated from plants of the Eupatorium genus, such as Eupatorium cannabinum Linn.[1] As a member of the germacranolide subclass of sesquiterpenoids, this compound has emerged as a compound of significant interest in oncological research. Its pharmacological profile is primarily characterized by its potent anti-cancer properties, particularly against aggressive cancer subtypes like triple-negative breast cancer (TNBC).[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its mechanism of action, pharmacodynamics, and available pharmacokinetic insights. Detailed experimental protocols and visual representations of its molecular interactions are included to support further research and development.

Pharmacological Profile

Mechanism of Action: Targeting the STAT3 Signaling Pathway

The primary mechanism of action for this compound's anti-cancer effects is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] STAT3 is a transcription factor that, when constitutively activated, plays a crucial role in tumor cell proliferation, survival, metastasis, and angiogenesis.[1]

This compound has been shown to:

-

Inhibit STAT3 Phosphorylation: It effectively suppresses the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue, a critical step for its activation.[1][2] This inhibition occurs for both constitutive and interleukin-6 (IL-6) induced STAT3 activation.[1]

-

Prevent Nuclear Translocation: By inhibiting phosphorylation, this compound prevents the dimerization of STAT3 and its subsequent translocation into the nucleus.[1][2]

-

Decrease DNA Binding Capacity: Consequently, the ability of STAT3 to bind to DNA and initiate the transcription of its target genes is diminished.[1][2]

-

Covalently Interact with STAT3: Studies suggest that this compound may covalently interact with STAT3 through a Michael addition reaction.[1]

Importantly, this compound's inhibitory effect appears to be selective for STAT3, with minimal impact on upstream signaling molecules such as JAK, EGFR, and ERK.[1]

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its STAT3-inhibitory activity and have been observed in both in vitro and in vivo models of TNBC.

-

Anti-proliferative and Cytotoxic Effects: this compound inhibits the viability and proliferation of TNBC cells.[1][2] It also shows cytotoxic and apoptotic effects in other breast cancer cell lines, such as MCF-7. Notably, it exhibits a therapeutic window, showing significantly less cytotoxicity in normal human mammary epithelial cells.[1]

-

Anti-metastatic Properties: The compound effectively suppresses the migration and invasion of TNBC cells.[1][2] This is associated with the downregulation of proteins involved in the epithelial-mesenchymal transition (EMT), such as vimentin and ZEB1.[1]

-